3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has demonstrated the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their preliminary pharmacological evaluation. Some of these derivatives have shown potent ligand activity towards the 5-HT(1A) receptor, indicating potential anxiolytic and antidepressant properties. The compound 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, in particular, exhibited anxiolytic-like activity in mice, though weaker than Diazepam. This highlights the compound's relevance in developing new derivatives with potential anxiolytic or antidepressant activities (Zagórska et al., 2009).
Molecular Studies and Structure-Activity Relationships
Further molecular studies and structure-activity relationship investigations of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been conducted. These studies aimed to evaluate their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Some compounds showed high receptor activities, indicating potential as pharmacological agents for treating conditions such as depression and anxiety (Zagórska et al., 2015).
Analog Synthesis and Properties
Research on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, has been conducted to understand their synthetic pathways and properties. These studies contribute to the broader exploration of purine analogs and their potential applications in medicinal chemistry (Coburn & Taylor, 1982).
Reagent Use in Regioselective Synthesis
The use of specific reagents for the regioselective synthesis of imidazo[4,5-b]pyridines (1-desazapurines) has been explored, highlighting the compound's significance in drug design and medicinal chemistry. This research underscores the versatility of purine isosteres, such as 1-desazapurines, as potent pharmacophores (Ostrovskyi et al., 2011).
Potential Pharmacological Applications
Studies on acyclic analogues of purine and imidazole nucleosides, along with the synthesis and biological activity of polymethylenepurine derivatives, contribute to understanding the compound's potential in developing new pharmacological agents. This includes exploring antiviral and antihypertensive activities, further illustrating the compound's applicability in various scientific research contexts https://consensus.app/papers/acetals-lactams-amides-acids-communication-synthesis-nilov/737ca5ba70585ad0805b75181b2315eb/?utm_source=chatgpt" target="_blank">(Parkin & Harnden, 1982; Nilov et al., 1995)
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-11-23-15-16(21(2)19(27)22(17(15)26)9-4-10-25)20-18(23)24(12)13-5-7-14(28-3)8-6-13/h5-8,11,25H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODISVFLHLRPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.